molecular formula C12H12O5 B1587928 4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid CAS No. 80937-23-1

4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid

Cat. No. B1587928
CAS RN: 80937-23-1
M. Wt: 236.22 g/mol
InChI Key: QUWWWXPLUJFEHM-GQCTYLIASA-N
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Description

The compound “4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid” seems to be a derivative of “3,4-Dimethoxyphenylacetic acid”, which is a dimethoxybenzene and a member of phenylacetic acids . It has a role as a human urinary metabolite and a human xenobiotic metabolite .


Synthesis Analysis

A method for synthesizing 3,4-dimethoxyphenyl acetonitrile, which might be a precursor to the compound you’re interested in, involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .


Chemical Reactions Analysis

The 3,4-dimethoxyphenyl group in “3,4-Dimethoxyphenylacetic acid” is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules .

Scientific Research Applications

Cancer Research

  • Field : Cancer Research .
  • Application : The compound 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives were designed, synthesized, and evaluated for antitumor activity against cancer stem cells .
  • Method : The compounds were synthesized in one pot. Enaminones were reacted with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid .
  • Results : Most of the compounds were found to be active against side population cancer stem cells with an inhibition of >50% at a 10 μM concentration .

Synthesis of Tetrahydroisoquinoline Derivatives

  • Field : Organic Chemistry .
  • Application : A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described .
  • Method : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
  • Results : The diastereomeric morpholinone derivative was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Synthesis of Isochromanone

  • Field : Organic Chemistry .
  • Application : 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
  • Method : The reaction is carried out in the presence of acid .
  • Results : The product of the reaction is an isochromanone .

Cross-Coupling Reaction

  • Field : Organic Chemistry .
  • Application : 3,4-Dimethoxyphenylboronic acid can be used in the cross-coupling reaction with 5,7-dichloropyrido .
  • Method : The reaction is catalyzed by palladium .
  • Results : The product of the reaction is a complex compound .

Synthesis of Natural Alkaloid

  • Field : Organic Chemistry .
  • Application : 3,4-Dimethoxyphenylboronic acid can be used as a starting material for the synthesis of buflavine 1, a natural alkaloid .
  • Method : The specific method of synthesis is not provided .
  • Results : The product of the synthesis is buflavine 1, a natural alkaloid .

Induction of γ Globin Gene Expression

  • Field : Molecular Biology .
  • Application : 3-(3,4-Dimethoxyphenyl)propionic acid was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
  • Method : The compound was used in reporter assays and in vivo erythropoiesis .
  • Results : The results of the screening are not provided .

Synthesis of Isochromanone

  • Field : Organic Chemistry .
  • Application : 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
  • Method : The reaction is carried out in the presence of acid .
  • Results : The product of the reaction is an isochromanone .

Cross-Coupling Reaction

  • Field : Organic Chemistry .
  • Application : 3,4-Dimethoxyphenylboronic acid can be used in the cross-coupling reaction with 5,7-dichloropyrido .
  • Method : The reaction is catalyzed by palladium .
  • Results : The product of the reaction is a complex compound .

Synthesis of Natural Alkaloid

  • Field : Organic Chemistry .
  • Application : 3,4-Dimethoxyphenylboronic acid can be used as a starting material for the synthesis of buflavine 1, a natural alkaloid .
  • Method : The specific method of synthesis is not provided .
  • Results : The product of the synthesis is buflavine 1, a natural alkaloid .

Induction of γ Globin Gene Expression

  • Field : Molecular Biology .
  • Application : 3-(3,4-Dimethoxyphenyl)propionic acid was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
  • Method : The compound was used in reporter assays and in vivo erythropoiesis .
  • Results : The results of the screening are not provided .

Spectroscopic, Thermal, and Dielectric Studies

  • Field : Physical Chemistry .
  • Application : n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (abbreviated as n-butyl THPM) was synthesized for spectroscopic, thermal, and dielectric studies .
  • Method : The n-butyl THPM crystals were grown by slow solvent evaporation technique using chloroform as a solvent .
  • Results : The crystals remained stable up to 150 °C and then started decomposing .

Safety And Hazards

The safety data sheet for “3,4-Dimethoxyphenylacetic acid” suggests that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWWXPLUJFEHM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230518
Record name (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-4-oxocrotonic acid

CAS RN

80937-23-1
Record name (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80937-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(3,4-dimethoxyphenyl)-4-oxo-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080937231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(3,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-dimethoxyphenyl)-4-oxocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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